
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetyl-2-hydroxy-4-pyrimidinecarboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-hydroxy-4-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription.
Comparison with Similar Compounds
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
Comparison: Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
62328-18-1 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7-6(5(2)12)4-10-9(14)11-7/h4H,3H2,1-2H3,(H,10,11,14) |
InChI Key |
RJUKZYTUCDALPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC(=O)N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


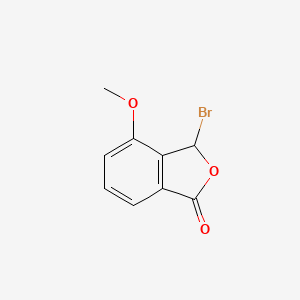

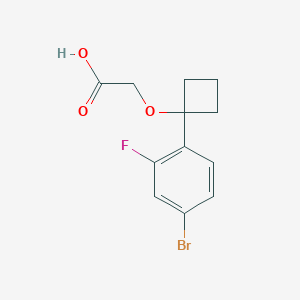
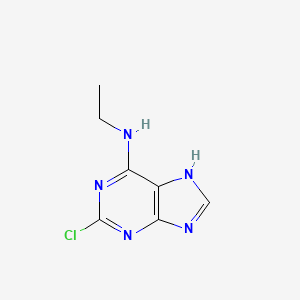
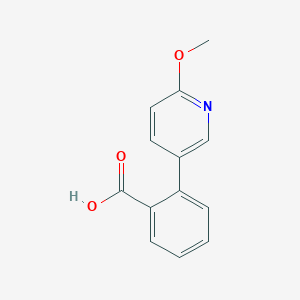
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
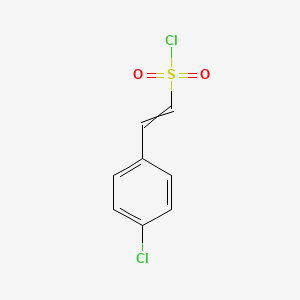
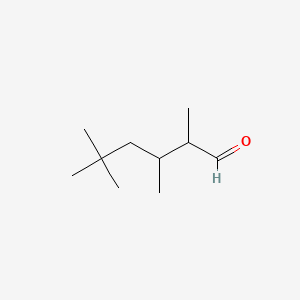
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
![3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)



